molecular formula C22H19ClO3 B11384327 9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11384327
M. Wt: 366.8 g/mol
InChI Key: OPMOAADDYGUBLX-UHFFFAOYSA-N
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Description

9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromenone core with butyl, chlorophenyl, and methyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furochromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The butyl, chlorophenyl, and methyl groups are introduced through various substitution reactions. For example, Friedel-Crafts alkylation can be used to introduce the butyl group, while the chlorophenyl group can be added via a nucleophilic aromatic substitution reaction.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.

    Purification Techniques: Industrial-scale purification may involve distillation, crystallization, and advanced chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes, altering metabolic pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one
  • 9-butyl-2,3,4-trimethylfuro[2,3-f]chromen-7-one

Uniqueness

Compared to similar compounds, 9-butyl-3-(4-chlorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one stands out due to the presence of the chlorophenyl group, which may enhance its biological activity and chemical reactivity. This unique substituent can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

IUPAC Name

9-butyl-3-(4-chlorophenyl)-4-methylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C22H19ClO3/c1-3-4-5-15-11-19(24)26-18-10-13(2)20-17(12-25-22(20)21(15)18)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3

InChI Key

OPMOAADDYGUBLX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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